5-Cyclopropoxy-3-iodo-2-nitropyridine is a heterocyclic organic compound with the molecular formula . This compound is characterized by a pyridine ring that is substituted with a cyclopropoxy group, an iodine atom, and a nitro group. The structural features of 5-Cyclopropoxy-3-iodo-2-nitropyridine suggest significant potential in various chemical and biological applications, particularly in medicinal chemistry due to its unique reactivity and biological activity .
The compound has been discussed in various patent applications and scientific literature, highlighting its potential uses in pharmaceuticals and other chemical applications. Notably, it has been mentioned in patents related to pyridine compounds and their pharmaceutical compositions, indicating its relevance in drug development .
5-Cyclopropoxy-3-iodo-2-nitropyridine falls under the category of nitropyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the nitro group in the structure often contributes to these activities, making such compounds valuable in pharmacological research.
The synthesis of 5-Cyclopropoxy-3-iodo-2-nitropyridine can be achieved through several methods. One common approach involves the following steps:
These synthetic routes are designed to be efficient and cost-effective, allowing for potential industrial applications.
The molecular structure of 5-Cyclopropoxy-3-iodo-2-nitropyridine features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.09 g/mol |
| IUPAC Name | 5-Cyclopropoxy-3-iodo-2-nitropyridine |
| Canonical SMILES | C1CC1OC2=C(N=C(C=C2N+[O-])I)C=C1 |
5-Cyclopropoxy-3-iodo-2-nitropyridine is expected to participate in various chemical reactions typical for nitropyridine derivatives:
These reactions highlight the versatility of 5-Cyclopropoxy-3-iodo-2-nitropyridine as a building block in organic synthesis.
The mechanism of action for 5-Cyclopropoxy-3-iodo-2-nitropyridine is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is required to clarify these interactions and determine specific mechanisms.
5-Cyclopropoxy-3-iodo-2-nitropyridine exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reactive towards nucleophiles due to iodine substitution |
These properties indicate that 5-Cyclopropoxy-3-iodo-2-nitropyridine is suitable for various applications in synthetic chemistry.
5-Cyclopropoxy-3-iodo-2-nitropyridine has potential applications in several scientific fields:
The ongoing research into this compound's pharmacological properties suggests it could play a significant role in future therapeutic developments .
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: